Triphenyltelluronium chloride

Description

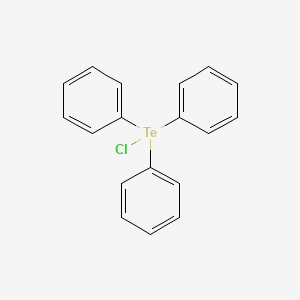

Triphenyltelluronium chloride (Ph₃TeCl) is an organotellurium(IV) compound characterized by a central tellurium atom bonded to three phenyl groups and one chloride ion. Its structure is defined by a trigonal pyramidal geometry around the tellurium atom, with three Te–C bonds (average length ~2.12 Å) and a primary Te–Cl bond (~2.47 Å) . Secondary Te⋯Cl interactions (3.14–3.23 Å) further stabilize the crystal lattice, forming dimeric units . The compound is synthesized via reactions of triphenyltellurium with chlorine or hydrochloric acid, though specific synthetic protocols are often referenced in older literature (e.g., Ziolo & Extine, 1980) . Ph₃TeCl exhibits moderate solubility in polar aprotic solvents like acetone or chloroform, and its reactivity is influenced by the electrophilic nature of the tellurium center, making it useful in organometallic catalysis and supramolecular chemistry.

Properties

CAS No. |

31426-14-9 |

|---|---|

Molecular Formula |

C18H15ClTe |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

[chloro(diphenyl)-λ4-tellanyl]benzene |

InChI |

InChI=1S/C18H15ClTe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI Key |

AYLBDHDLFDDIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Te](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyltelluronium chloride can be synthesized through the reaction of triphenyltellurium bromide with a chloride source. One common method involves the addition of phenyl lithium (PhLi) to tellurium tetrachloride (TeCl4) in an inert atmosphere, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound .

Chemical Reactions Analysis

Structural Characteristics

Triphenyltelluronium chloride exhibits a tetrahedral geometry, with the tellurium atom bonded to three phenyl groups and one chlorine atom. The compound crystallizes in a specific manner, which can be influenced by the conditions used during crystallization. For example, this compound can form white crystals suitable for X-ray analysis when crystallized from an ethanol and chloroform mixture .

Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H15ClTe |

| Molecular Weight | 382.32 g/mol |

| Melting Point | 249-250 °C |

| Crystal System | Not specified for this compound, but related compounds can exhibit various crystal systems |

Chemical Reactions

This compound can participate in various chemical reactions, often acting as a source of tellurium or as a reagent in organometallic transformations.

Reaction with Tin(IV) Chloride

Triphenyltelluronium halides, including the chloride, can form adducts with tin(IV) chloride (SnCl4). These adducts are typically formed in a 1:1 ratio and can be isolated and characterized .

Reactions with Other Organometallic Compounds

This compound may react with other organometallic compounds, leading to the formation of new tellurium-based compounds or the release of elemental tellurium. For instance, reactions with triphenyl derivatives of group V elements can yield diaryl tellurium(IV) dichlorides and elemental tellurium .

Future Research Directions

-

Synthetic Applications : Exploring the use of this compound in organic synthesis, particularly in the formation of complex molecules.

-

Structural Studies : Further investigation into the crystal structures of this compound and its adducts to understand their geometrical preferences.

-

Reactivity with Other Metals : Investigating reactions with other metal halides to expand the scope of tellurium-based organometallic chemistry.

Scientific Research Applications

Triphenyltelluronium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which triphenyltelluronium chloride exerts its effects involves its ability to form strong chalcogen bonds with electron-rich atoms. This property allows it to interact with various molecular targets, including imines and aldehydes, facilitating catalytic processes and other chemical transformations . The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Differences

Triphenyltelluronium chloride is structurally distinct from other telluronium halides and analogous organotellurium compounds:

- Halide Influence : The chloride in Ph₃TeCl forms shorter secondary bonds (Te⋯Cl) compared to Te⋯Br in Ph₃TeBr (3.53 Å) . The larger bromide ion disrupts close packing, necessitating solvent (acetone) inclusion to stabilize the structure .

- Solvent Effects : Solvates like Ph₃TeBr·0.5Me₂CO exhibit disorder in solvent positioning, expanding coordination to octahedral geometries via Te⋯O interactions .

- Substituent Effects : Bulky substituents (e.g., mesityl groups in trimesityltelluronium iodide) introduce steric hindrance, reducing secondary bonding and altering crystal packing .

Spectroscopic and Electronic Properties

- NMR Spectroscopy : In bis(triphenyltelluronium)hexachlorotellurate, ¹²⁵Te NMR distinguishes cationic (+757 ppm) and anionic (+1469 ppm) tellurium environments . Ph₃Te⁺ likely exhibits similar deshielded signals due to its electrophilic Te center.

- Vibrational Spectroscopy : IR/Raman spectra of telluronium compounds show Te–Cl stretching modes (~250–300 cm⁻¹) and phenyl ring vibrations (~1600 cm⁻¹). Substituted derivatives (e.g., methyl groups) shift these frequencies due to altered electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.